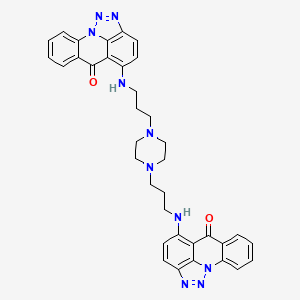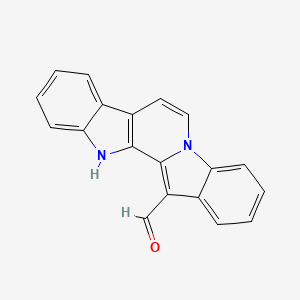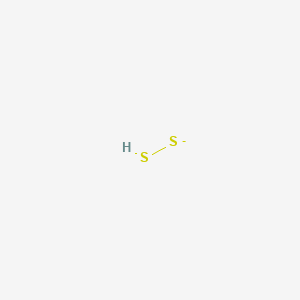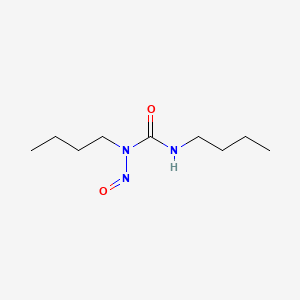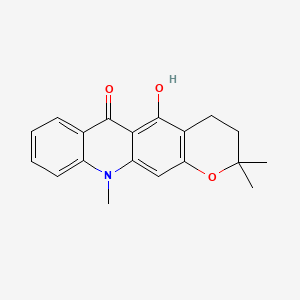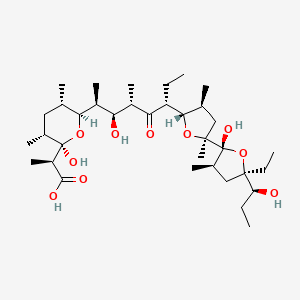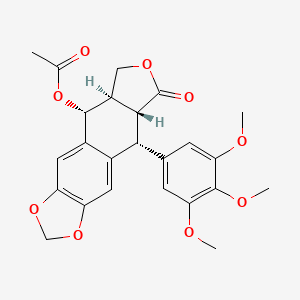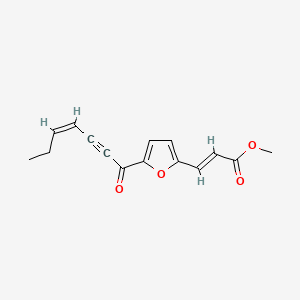
Wyerone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Wyerone is a heterocyclic fatty acid.
Applications De Recherche Scientifique
Antifungal Activity in Broad Beans
Wyerone acid, identified in broad bean (Vicia faba) tissues, exhibits notable antifungal properties. This compound, produced in response to infection by fungi like Botrytis fabae, shows effectiveness at low concentrations, highlighting its potential in plant disease resistance (Letcher et al., 1970).
Metabolization by Microorganisms
Rhizobium leguminosarum, a soil bacterium, can metabolize wyerone, altering its efficacy. This process, involving conversion to less inhibitory forms, underscores the interactions between phytoalexins and microorganisms (Görge & Werner, 1991).
Interaction with Fungal Pathogens
Botrytis species convert wyerone to wyerol, a less antifungal compound. This process demonstrates the dynamic interaction between plant phytoalexins and pathogens, impacting plant defense mechanisms (Hargreaves et al., 1976).
Phytoalexin Response in Plant Tissues
Studies on faba bean leaves infected with chocolate spot disease show that wyerone derivatives, along with enzyme activities like peroxidase, are indicators of the plant's defense response. This suggests their role as markers for plant resistance to diseases (Tarrad et al., 1993).
Antibacterial Properties
Research indicates that wyerone and its derivatives display selective antibacterial activities, particularly against Gram-positive bacteria. This finding extends the potential applications of wyerone beyond antifungal properties (Gnanamanickam & Mansfield, 1981).
Elicitation of Phytoalexin Accumulation
Exposure to biotic and abiotic factors can induce the accumulation of wyerone in Vicia faba cotyledons. This suggests its potential role in broader environmental and stress responses (Soylu, 2002).
Resistance Markers in Broad Beans
Rapid accumulation of wyerone acid in broad bean leaves post-infection by Botrytis fabae is observed, especially in resistant cultivars. This emphasizes its use as a marker for resistance in plant breeding and pathology studies (Nawar & Kuti, 2003).
Propriétés
Numéro CAS |
20079-30-5 |
|---|---|
Nom du produit |
Wyerone |
Formule moléculaire |
C15H14O4 |
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
methyl (E)-3-[5-[(Z)-hept-4-en-2-ynoyl]furan-2-yl]prop-2-enoate |
InChI |
InChI=1S/C15H14O4/c1-3-4-5-6-7-13(16)14-10-8-12(19-14)9-11-15(17)18-2/h4-5,8-11H,3H2,1-2H3/b5-4-,11-9+ |
Clé InChI |
NQZCQIDFBYCBAU-JHGYFVHDSA-N |
SMILES isomérique |
CC/C=C\C#CC(=O)C1=CC=C(O1)/C=C/C(=O)OC |
SMILES |
CCC=CC#CC(=O)C1=CC=C(O1)C=CC(=O)OC |
SMILES canonique |
CCC=CC#CC(=O)C1=CC=C(O1)C=CC(=O)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



